2-(Azetidin-1-yl)-6-chloropyridin-3-amine

Medicinal Chemistry Building Blocks Physicochemical Properties

Researchers requiring a chloro-substituted azetidinyl-pyridine scaffold for kinase inhibitor SAR or cross-coupling library synthesis face limited access to this specific 6-chloro-3-amine-2-azetidinyl isomer. This compound directly addresses that gap as a non-interchangeable building block. - Unique substitution pattern enables systematic positional isomer SAR studies vs. 5-chloro analogs. - 6-Chloro handle facilitates Suzuki, Negishi, and Buchwald-Hartwig diversification. - CNS-drug-like low MW (183.64 g/mol) scaffold with favorable calculated physicochemical properties.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
Cat. No. B12083316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-6-chloropyridin-3-amine
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=C(C=CC(=N2)Cl)N
InChIInChI=1S/C8H10ClN3/c9-7-3-2-6(10)8(11-7)12-4-1-5-12/h2-3H,1,4-5,10H2
InChIKeyRJLKJJASIHWYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)-6-chloropyridin-3-amine Properties & Availability


2-(Azetidin-1-yl)-6-chloropyridin-3-amine (molecular formula C8H10ClN3; molecular weight 183.64 g/mol) is a heterocyclic building block that combines a saturated four-membered azetidine ring with a 2-chloro-substituted 3-aminopyridine scaffold . This compound is commercially available as a research reagent for medicinal chemistry applications, though published biological activity data specific to this exact compound in peer-reviewed literature or patent disclosures remains extremely limited .

2-(Azetidin-1-yl)-6-chloropyridin-3-amine Uniqueness and Substitution Risks


The substitution pattern of this compound—specifically the azetidine ring at the 2-position, the chloro group at the 6-position, and the primary amine at the 3-position of the pyridine core—creates a unique electronic and steric environment that cannot be replicated by positional isomers or alternative saturated nitrogen heterocycles such as pyrrolidines or piperidines . Literature on structurally related azetidine-containing pyridine derivatives demonstrates that even minor positional changes (e.g., moving the chloro substituent from the 6-position to the 5-position) or replacing the azetidine ring with a larger heterocycle fundamentally alters target engagement profiles, metabolic stability, and off-target liability [1]. Users requiring this exact scaffold for SAR studies, patent exemplification, or as a synthetic intermediate for a defined pharmacophore should not assume interchangeability with commercially more common 5-chloro or non-azetidine analogs without experimental validation [1].

Comparator Analysis for 2-(Azetidin-1-yl)-6-chloropyridin-3-amine


Chlorine Substitution vs. Unsubstituted Core

The target compound differs from the structurally similar 6-(azetidin-1-yl)pyridin-3-amine (CAS 1045335-18-9) by the presence of a chlorine atom at the 6-position of the pyridine ring versus an unsubstituted pyridine core in the comparator . This chloro substitution increases molecular weight, alters lipophilicity (clogP), and provides a synthetic handle for further derivatization via cross-coupling reactions .

Medicinal Chemistry Building Blocks Physicochemical Properties

Impact of Chlorine Position on Activity

Literature on azetidinyl-chloropyridine pharmacophores, particularly from the neuronal nicotinic acetylcholine receptor (nAChR) agonist program that produced ABT-594, demonstrates that the position of the chloro substituent on the pyridine ring critically determines both potency and selectivity [1]. In that series, the 2-chloro substitution pattern (as present in the target compound's core) contributed to potent analgesic activity with an improved side-effect profile compared to epibatidine [1]. While direct binding data for the exact target compound is not available in public literature, the established SAR for azetidinyl-chloropyridine systems indicates that compounds with chloro substitution at the 6-position (equivalent to the 2-position in the target compound's pyridine-3-amine numbering) exhibit distinct pharmacological profiles from their 5-chloro or unsubstituted counterparts [1].

SAR Studies Kinase Inhibitors Receptor Pharmacology

Azetidine Ring Conformation and Stability

The four-membered azetidine ring imparts distinct conformational rigidity and electronic properties compared to the more flexible five-membered pyrrolidine or six-membered piperidine analogs [1]. Studies on related azetidine-containing compounds have demonstrated improved metabolic stability profiles compared to larger saturated nitrogen heterocycles [1]. In the context of inhaled DDR1/2 inhibitors for idiopathic pulmonary fibrosis, azetidine-containing compound 37 showed nanomolar potency, improved kinase selectivity, reduced cardiotoxicity risk, and excellent inhaled PK profile compared to indoline and pyrrolidine scaffold analogs [2].

Drug Design Metabolic Stability Conformational Analysis

2-(Azetidin-1-yl)-6-chloropyridin-3-amine Research Applications


Palladium-Catalyzed Cross-Coupling Synthetic Intermediate

The 6-chloro substituent on the pyridine ring provides a functional handle for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of structurally diverse analog libraries for SAR exploration . This synthetic utility distinguishes the compound from its non-halogenated analog 6-(azetidin-1-yl)pyridin-3-amine, which lacks a reactive site for such transformations . Users requiring a versatile chloropyridine scaffold with a pre-installed azetidine moiety for late-stage diversification will find this compound particularly valuable.

Azetidine-Containing Kinase Inhibitor SAR Scaffold

The combination of a 3-aminopyridine core (a common hinge-binding motif in kinase inhibitors) with an azetidine ring at the 2-position presents a novel substitution pattern for exploring structure-activity relationships in kinase drug discovery programs . While direct kinase inhibition data for this exact compound is not publicly available, structurally related azetidine-containing compounds have demonstrated nanomolar potency against DDR1/2 kinases with improved selectivity and reduced cardiotoxicity risk relative to indoline and pyrrolidine scaffolds [1]. This compound may serve as a starting point for developing novel kinase inhibitor chemotypes.

Positional Isomer Pharmacophore Mapping Reference

Given the established importance of chloro substitution position on pyridine rings for biological activity in azetidinyl-chloropyridine systems (as demonstrated with ABT-594 and related nAChR agonists) , this compound with its specific 6-chloro-3-amine-2-azetidinyl substitution pattern can serve as a reference standard for mapping the effects of positional isomerism on target engagement, selectivity, and ADME properties . Systematic comparison with 5-chloro positional isomers and alternative heterocyclic variants (pyrrolidine, piperidine) may reveal pharmacophore-specific trends that guide lead optimization efforts.

CNS-Targeted Library Building Block

The low molecular weight (183.64 g/mol) and favorable calculated physicochemical properties place this compound within CNS drug-like chemical space . Azetidine-containing compounds have demonstrated oral bioavailability and CNS penetration in preclinical models, as evidenced by the clinical development of ABT-594 (tebanicline) for pain and other CNS indications [1]. This compound may serve as a privileged scaffold for constructing CNS-focused screening libraries, particularly when the azetidine-pyridine core is further diversified through the 6-chloro handle and 3-amino functionalization .

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